(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one
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Overview
Description
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one is a chiral compound with significant potential in various fields of scientific research. This compound features a six-membered oxane ring with a hydroxy group and an azidoethyl substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Cyclization: The formation of the oxane ring is accomplished through intramolecular cyclization reactions under acidic or basic conditions.
Deprotection: Any protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in DMF (Dimethylformamide) or other polar aprotic solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various azido derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, useful in labeling and tracking biomolecules.
Drug Development:
Medicine:
Prodrug Design: The compound can be used in the design of prodrugs that release active drugs upon metabolic conversion.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers with specific properties.
Material Science: Employed in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one: Similar structure but with an amino group instead of an azido group.
(4R,6R)-6-(2-hydroxyethyl)-4-hydroxyoxan-2-one: Similar structure but with a hydroxyethyl group instead of an azido group.
Uniqueness:
Azido Group: The presence of the azido group makes (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one unique, allowing for specific reactions like click chemistry.
Chirality: The compound’s chirality provides advantages in asymmetric synthesis and chiral recognition processes.
Properties
CAS No. |
512200-62-3 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-10-9-2-1-6-3-5(11)4-7(12)13-6/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
VBMLVAQQMQCWMI-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN=[N+]=[N-])O |
Canonical SMILES |
C1C(CC(=O)OC1CCN=[N+]=[N-])O |
Origin of Product |
United States |
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